molecular formula C9H9BrO3 B1450191 Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester CAS No. 1352719-47-1

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester

Cat. No.: B1450191
CAS No.: 1352719-47-1
M. Wt: 248.09 g/mol
InChI Key: XLKDKHRGIJWOSN-FIBGUPNXSA-N
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Description

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester is a chemical compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a methoxy group, and the carboxylic acid group is esterified with methanol. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester typically involves the esterification of 4-bromo-3-(methoxy-d3)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, carboxylic acids, or alcohols .

Scientific Research Applications

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the methoxy and ester groups undergo transformations that alter the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester is unique due to the presence of the deuterium atoms, which can be useful in studies involving isotopic labeling and tracing. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential .

Properties

IUPAC Name

methyl 4-bromo-3-(trideuteriomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDKHRGIJWOSN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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